6-Methoxy-5-(trifluoromethyl)nicotinic acid
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Overview
Description
6-Methoxy-5-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids, which are derivatives of pyridine with a carboxyl group at the 3-position. The compound is characterized by the presence of a methoxy group and a trifluoromethyl group at the 6 and 5 positions, respectively, on the pyridine ring. These substitutions can potentially influence the compound's biological activity and its physical and chemical properties.
Synthesis Analysis
The synthesis of 6-substituted nicotinamides, including 6-methoxy-nicotinamide, has been described in the literature. Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using starting materials such as ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by a series of reactions including cyclization, chlorination, hydrogenolysis, and hydrolysis . The synthesis of related compounds typically involves the formation of the pyridine ring followed by the introduction of substituents at the desired positions.
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring as the core structure, with a carboxyl group at the 3-position. The methoxy group at the 6-position and the trifluoromethyl group at the 5-position are electron-donating and electron-withdrawing groups, respectively. These groups can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not discussed in the provided papers, compounds with similar structures have been shown to participate in various chemical reactions. The presence of the carboxyl group allows for reactions typical of carboxylic acids, such as esterification and amide formation. The substituted pyridine ring might also undergo nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of the trifluoromethyl group is likely to increase the compound's lipophilicity, which could affect its solubility in organic solvents and water. The methoxy group may contribute to the overall stability of the molecule. The compound's melting point, boiling point, and other physical properties would be determined by its precise molecular interactions and crystal structure.
Scientific Research Applications
Herbicidal Activity and Synthesis
6-Methoxy-5-(trifluoromethyl)nicotinic acid and its derivatives have shown significant promise in agricultural applications, particularly as herbicides. For instance, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited potent herbicidal activity against specific plant species such as Agrostis stolonifera and Lemna paucicostata. The structure-activity relationships derived from these studies offer valuable insights for the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Chemical Synthesis and Intermediate Use
The molecule serves as a crucial intermediate in the synthesis of complex organic compounds. Efficient routes have been developed for synthesizing 2-(trifluoromethyl)nicotinic acid derivatives, which are essential intermediates in manufacturing COMT inhibitors, highlighting the molecule's significant role in medicinal chemistry (Kiss et al., 2008).
Receptor Binding and Lipid-Lowering Effects
Nicotinic acid is recognized for its lipid-lowering effects, often used to treat conditions like dyslipidemia. The anti-lipolytic effect of nicotinic acid involves the inhibition of hormone-sensitive triglyceride lipase, mediated through receptors like PUMA-G and HM74 in adipose tissue. Understanding the interaction of nicotinic acid with these receptors can be pivotal for developing new drugs aimed at lipid-related disorders (Tunaru et al., 2003).
Industrial Applications and Green Chemistry
The industrial production of nicotinic acid is crucial for various sectors, including pharmaceuticals, food, and biochemistry. However, traditional production methods pose environmental challenges. Research focusing on eco-friendly methods to produce nicotinic acid from commercially available raw materials demonstrates a commitment to sustainable practices in chemical manufacturing (Lisicki et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-5(8(9,10)11)2-4(3-12-6)7(13)14/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPVNUCYNQFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211532-15-8 |
Source
|
Record name | 6-methoxy-5-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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